molecular formula C13H19N B14763398 3-(3-Methylphenethyl)pyrrolidine

3-(3-Methylphenethyl)pyrrolidine

Cat. No.: B14763398
M. Wt: 189.30 g/mol
InChI Key: XLFARQDNCNWMQT-UHFFFAOYSA-N
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Description

3-(3-Methylphenethyl)pyrrolidine is a pyrrolidine derivative featuring a phenethyl group substituted with a methyl group at the meta position of the aromatic ring. Pyrrolidine, a five-membered saturated amine ring, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The 3-methylphenethyl substituent introduces steric bulk and aromaticity, which may influence binding affinity, pharmacokinetics, and selectivity for biological targets.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-[2-(3-methylphenyl)ethyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-11-3-2-4-12(9-11)5-6-13-7-8-14-10-13/h2-4,9,13-14H,5-8,10H2,1H3

InChI Key

XLFARQDNCNWMQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC2CCNC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(3-Methylphenethyl)pyrrolidine can yield 3-(3-Methylphenethyl)pyrrolidin-2-one, while nucleophilic substitution can introduce various alkyl or aryl groups at the nitrogen atom .

Comparison with Similar Compounds

Structural and Electronic Effects

  • For example, a 4-chlorophenyl group on pyrrolidine enhanced binding affinity (Ki = 1.0 nM) at the human melanocortin-4 receptor (hMC4R), while 2-fluoro or 4-methyl substitutions showed reduced potency . This suggests that substituent position and electronic effects critically modulate activity.
  • Stereochemistry :
    Diastereomers of pyrrolidine derivatives (e.g., S,R vs. R,S configurations) exhibit divergent pharmacological profiles. The S,R isomer of a pyrrolidine-based hMC4R ligand acted as a full agonist, whereas the R,S isomer retained binding affinity but lacked efficacy in cAMP production . If 3-(3-Methylphenethyl)pyrrolidine has chiral centers, stereochemistry could similarly impact its functional outcomes.

Functional Antagonism vs. Agonism

  • MC4R Antagonists :
    Tetrahydrothiophene- and tetrahydrofuran-modified pyrrolidines exhibited functional antagonism at hMC4R (IC50 ≥ 590 nM) without stimulating cAMP production . The 3-methylphenethyl group’s steric bulk might similarly favor antagonism by obstructing receptor activation.

  • Kinase Inhibition :
    Pyrrolidine hydroxamates and benzonitriles with hybrid structures showed GI50 values of 21.1–32.5 μM against cancer cells, with Akt kinase inhibition proposed as a mechanism . The 3-methylphenethyl group’s aromaticity could facilitate similar π-stacking interactions in kinase binding pockets.

Comparative Data Table

Compound Substituent/Modification Biological Target Key Activity/Data Reference
3-(3-Methylphenethyl)pyrrolidine 3-Methylphenethyl group Hypothetical (e.g., GPCRs) N/A (structural analog)
Pyrrolidine-4-chlorophenyl 4-Chlorophenyl hMC4R Ki = 1.0 nM, EC50 = 3.8 nM
D-Proline derivative Cyclic proline structure Undisclosed target 9-fold potency drop vs. parent
Methylated pyrrolidine (23) N-Methylation Antiviral target EC50 = 0.4 μM (vs. 16 μM)
Tetrahydrothiophene analog Ring modification (thiophene) hMC4R antagonist IC50 = 590 nM
Pyrrolidine hydroxamates Hybrid benzofuroxan-pyrrolidine Cancer cells GI50 = 21.1–32.5 μM

Mechanistic Insights and Hypotheses

  • Steric Effects : The 3-methylphenethyl group may enhance selectivity for receptors with spacious binding pockets, similar to MC4R ligands accommodating 4-chlorophenyl groups .
  • Electronic Effects : The methyl group’s electron-donating nature could alter pyrrolidine’s basicity, influencing protonation states and hydrogen-bonding capacity .
  • Metabolic Stability : Bulky aromatic substituents may reduce metabolic degradation compared to alkyl chains, as seen in nicotine derivatives where pyrrolidine modifications decreased activity .

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